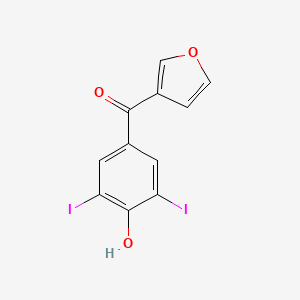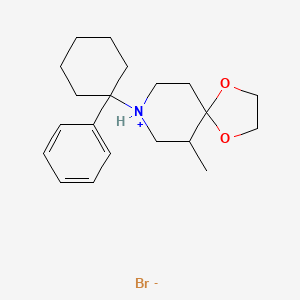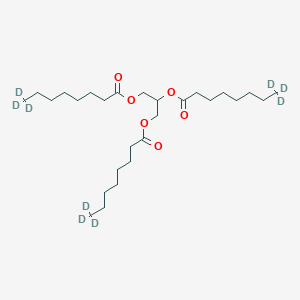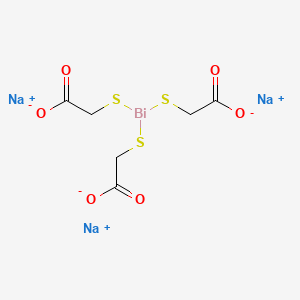
Sodium bismuth thioglycollate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bismuth thioglycollate is a chemical compound that combines the properties of bismuth, sodium, and thioglycolic acid. This compound has been explored for various applications, particularly in the fields of medicine and chemistry. Its unique combination of elements allows it to exhibit properties that are beneficial for specific scientific and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium bismuth thioglycollate can be synthesized through a reaction involving bismuth salts and sodium thioglycollate. The typical reaction involves dissolving bismuth nitrate in water, followed by the addition of sodium thioglycollate. The reaction is carried out under controlled pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors where precise control of temperature, pH, and concentration is maintained. The compound is then purified through filtration and crystallization processes to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium bismuth thioglycollate undergoes several types of chemical reactions, including:
Oxidation: The thioglycollate component can be oxidized to form dithiodiglycollate.
Reduction: Bismuth in the compound can participate in reduction reactions, often acting as a catalyst.
Substitution: The thioglycollate group can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various ligands can be introduced in the presence of catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Dithiodiglycollate and other sulfur-containing compounds.
Reduction: Reduced bismuth species.
Substitution: New thioglycollate derivatives with different functional groups.
Applications De Recherche Scientifique
Sodium bismuth thioglycollate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is employed in microbiological media to create anaerobic conditions, facilitating the growth of anaerobic bacteria.
Medicine: Historically, it has been used in the treatment of syphilis and other infections due to its antimicrobial properties.
Industry: It finds applications in the leather industry for depilation and in the cosmetics industry for hair removal products.
Mécanisme D'action
Sodium bismuth thioglycollate can be compared with other bismuth and thioglycollate compounds:
Bismuth Subsalicylate: Used primarily for gastrointestinal disorders, it shares antimicrobial properties but lacks the thiol group.
Sodium Thioglycollate: Commonly used in microbiological media, it lacks the bismuth component and thus has different antimicrobial properties.
Bismuth Nitrate: Used in various chemical reactions, it does not have the reducing properties of thioglycollate.
Uniqueness: this compound’s uniqueness lies in its combination of bismuth and thioglycollate, providing both antimicrobial and reducing properties. This dual functionality makes it particularly useful in applications requiring both properties.
Comparaison Avec Des Composés Similaires
- Bismuth Subsalicylate
- Sodium Thioglycollate
- Bismuth Nitrate
Propriétés
Numéro CAS |
150-49-2 |
|---|---|
Formule moléculaire |
C6H6BiNa3O6S3 |
Poids moléculaire |
548.3 g/mol |
Nom IUPAC |
trisodium;2-[bis(carboxylatomethylsulfanyl)bismuthanylsulfanyl]acetate |
InChI |
InChI=1S/3C2H4O2S.Bi.3Na/c3*3-2(4)1-5;;;;/h3*5H,1H2,(H,3,4);;;;/q;;;+3;3*+1/p-6 |
Clé InChI |
WFPLKLBJDHWTHE-UHFFFAOYSA-H |
SMILES canonique |
C(C(=O)[O-])S[Bi](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+].[Na+] |
Numéros CAS associés |
68-11-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



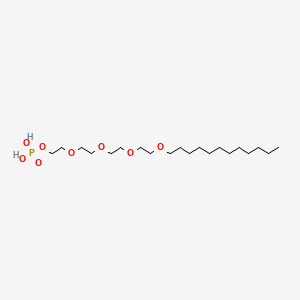


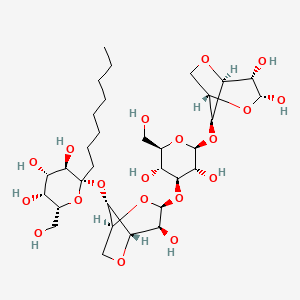

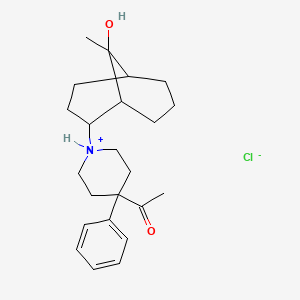
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)

